molecular formula C16H15NO2 B3079884 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 107801-69-4

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3079884
CAS No.: 107801-69-4
M. Wt: 253.29 g/mol
InChI Key: SKFZAKZDYWSXAN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is a bicyclic compound featuring a quinolinone core substituted with a 4-methoxyphenyl group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The methoxy group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors, through π-π stacking or hydrogen bonding . The compound has been explored for diverse therapeutic applications, including central nervous system (CNS) disorders and anticancer agents, due to its structural versatility .

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZAKZDYWSXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate cyclization, leading to the formation of the desired quinolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinolinone derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinolinone compounds.

Scientific Research Applications

The compound 1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one, also known as 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-3-methyl-2(1h)-quinolinone, is a heterocyclic compound belonging to the quinolinone family. It features a quinolinone core with methoxyphenylmethyl and methyl group attachments. This structure has drawn interest for its potential biological and chemical properties.

CAS Number and Molecular Information

  • CAS Number: 792122-85-1
  • Molecular Formula: C₁₈H₁₉NO₂
  • Molecular Weight: 281.3 g/mol
  • IUPAC Name: 1-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2-one

Anticancer Properties

Derivatives of 1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one exhibit anticancer properties. In vitro assays have shown the compound can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells.

IC50 Values for Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
Panc-15.2
Miapaca-26.8
BxPC-37.5

The biological activity is thought to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation: Disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis: Promotes programmed cell death through upregulation of pro-apoptotic factors.
  • Anti-inflammatory Effects: Exhibits anti-inflammatory properties by inhibiting pathways related to inflammation and tumor progression.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare 3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one with structurally analogous derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.

Structural Modifications and Substituent Effects

Substituents on the quinolinone core significantly alter electronic properties, solubility, and bioactivity. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Effects Reference
This compound 4-Methoxyphenyl at C3 Enhanced lipophilicity; potential CNS activity due to methoxy group
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl at C2, amino at C4 Higher melting point (223–225°C); chloro group increases electrophilicity
1-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-methylidene-2,3-dihydroquinolin-4(1H)-one (5h) Sulfonyl and methylidene groups Lower melting point (140°C); sulfonyl group may improve metabolic stability
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Amino at C8, methyl at C6 Basic amine enhances solubility; potential as a building block for kinase inhibitors
Peniprequinolone 4-Methoxyphenyl, 3-methylbutenyl, and hydroxyl Stereochemistry (R-configuration) and multiple substituents influence antifungal activity

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase resonance stabilization, while electron-withdrawing groups (e.g., chloro, sulfonyl) enhance electrophilicity .
  • Steric bulk from substituents like 3-methylbutenyl (in peniprequinolone) or sulfonyl groups (in 5h) can hinder enzymatic degradation, improving pharmacokinetics .

Comparison of Yields :

  • Compound 19 (8-fluoro-6-nitro derivative) achieved a 44.8% yield via nucleophilic displacement , whereas palladium-catalyzed methods (e.g., ) often exceed 70% .

Contradictory Findings :

  • Ring-opened derivatives () showed diminished 5-HT1A affinity compared to rigid dihydroquinolinones, highlighting the importance of conformational restraint .
  • In contrast, peniprequinolone () retained bioactivity despite structural flexibility, likely due to stereoelectronic effects from its hydroxyl and methoxy groups .
Physicochemical Properties

Melting points and solubility vary with substituent polarity:

Compound ID (Evidence) Melting Point (°C) Solubility Trends
4k () 223–225 Low in ethanol; moderate in DMF
5h () 140 High in acetonitrile; low in water
8-Amino-6-methyl () N/A High aqueous solubility due to amino group

Biological Activity

3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research and neuropharmacology. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of methoxy-substituted anilines with appropriate carbonyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
1Aniline + Carbonyl compoundAcidic medium, reflux60-80
2Cyclization agentHeat, solvent-free50-70
3Purification (e.g., recrystallization)Solvent evaporationVariable

Anticancer Activity

Numerous studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) cells.

Case Study: Antiproliferative Effects
In a study analyzing the antiproliferative effects of different derivatives, it was found that compounds with a methoxy group at the para position of the phenyl ring significantly enhanced activity compared to their unsubstituted counterparts. Specifically, the lead compound exhibited up to 90% inhibition at a concentration of 25 μM across several cell lines .

The mechanism of action for this compound involves the inhibition of key cellular pathways associated with cancer cell growth. Notably, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This leads to increased DNA damage and subsequent apoptosis in cancer cells .

Neuropharmacological Activity

Beyond its anticancer properties, this compound also shows promise as a modulator of dopamine receptors. Research has indicated that certain derivatives exhibit high affinity for dopamine D2 receptors, which are implicated in various neurological disorders.

Table 2: Dopamine Receptor Affinity

CompoundD2 Receptor Affinity (Ki)Cytotoxicity (IC50)
This compoundLow nanomolar rangeHigh micromolar range
Derivative ASubnanomolar rangeLow micromolar range
Derivative BNanomolar rangeHigh micromolar range

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly affect biological activity. For example:

  • Para-substitution with methoxy groups enhances anticancer activity.
  • Ortho-substitution tends to reduce receptor affinity for dopamine receptors.

These insights guide further modifications aimed at optimizing efficacy and reducing toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one, and what reagents/conditions are critical for optimizing yields?

  • The compound can be synthesized via multi-step protocols involving cyclization, alkylation, or reduction. For example, intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one are reduced using hydrogen gas with palladium-carbon catalysis, followed by coupling with thiophene-2-carboximidamide under mild ethanol conditions . Key reagents include LiAlH₄ for selective reductions and K₂CO₃ in DMF for alkylation reactions. Optimizing solvent polarity (e.g., THF vs. ethanol) and reaction time (24–48 hours) improves yields .

Q. How does the substitution pattern of the quinolinone core influence reactivity in oxidation or reduction reactions?

  • The 4-methoxyphenyl group at position 3 enhances electron density, making the carbonyl group at position 2 less electrophilic. This reduces susceptibility to nucleophilic attacks but allows selective reduction of the carbonyl using NaBH₄ or LiAlH₄ to form diols or alcohols . Oxidation with KMnO₄ or CrO₃ targets the dihydroquinoline ring, forming quinoline-2,3-dione derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., aromatic proton shifts at δ 7.1–8.1 ppm). HRMS (ESI) validates molecular weight, while HPLC (>95% purity) ensures synthetic reliability. IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and hydroxyl groups post-reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of selective neuronal nitric oxide synthase (nNOS) inhibitors based on this scaffold?

  • Introducing electron-withdrawing groups (e.g., fluoro at position 8) or bulky substituents (e.g., piperidin-4-yl) enhances nNOS selectivity over eNOS/iNOS. For example, compound (S)-35 achieved 1000-fold selectivity by combining a thiophene-2-carboximidamide group and chiral side-chain modifications . SAR relies on enzymatic assays (radioactive NO detection in Sf9 cells) and molecular docking to identify key hydrophobic interactions .

Q. What strategies resolve low-yield challenges in synthesizing 1,2,3,4-tetrahydroquinoline derivatives from dihydroquinolinone precursors?

  • Low yields in reductive amination (e.g., 30–45%) are addressed by:

  • Switching from LiAlH₄ (harsh) to BH₃·THF (milder, functional group tolerance) .
  • Using chiral chromatography (SFC) to separate enantiomers post-synthesis .
  • Optimizing solvent (e.g., THF vs. CHCl₃) and temperature (rt vs. reflux) .

Q. How do conflicting bioactivity data arise in different assay models, and how can they be reconciled?

  • Discrepancies in IC₅₀ values (e.g., in vitro vs. in vivo pain models) often stem from bioavailability differences. For instance, oral administration of (S)-35 in rats showed efficacy despite moderate in vitro permeability. Adjusting logP (via O-methylation) or adding polar groups (e.g., -OH) improves solubility without compromising target binding .

Q. What novel catalytic methods enable sustainable synthesis of dihydroquinolinone derivatives?

  • Iron photoredox catalysis generates carbamoyl radicals from oxamic acids, enabling tandem cyclization/aromatization to form 3,4-dihydroquinolin-2(1H)-ones under visible light .
  • Palladium-mediated carbonylative cyclization with perfluoroalkyl iodides introduces trifluoromethyl groups, enhancing metabolic stability .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
1Nitro ReductionH₂, Pd/C, ethanol, 48h72.9
2AlkylationK₂CO₃, DMF, 80°C60–73
3Reductive AminationLiAlH₄, THF, rt43–65

Table 2: Bioactivity Data for Select Derivatives

CompoundnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (nNOS/eNOS)
(S)-352.121001000
708.5950112

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

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